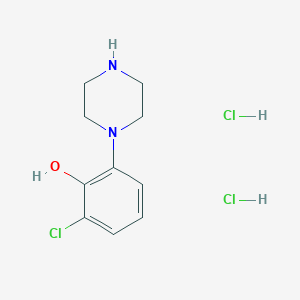
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole-substituted heterocycles has been discussed in several studies . For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one, a compound with a similar structure, reacts with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with various nucleophiles to produce novel derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the IR spectra, 1H NMR, and 13C NMR of similar compounds have been analyzed .Scientific Research Applications
Antimicrobial and Phytotoxic Activities
Pyrazolines, closely related to the specified compound, exhibit significant antimicrobial and phytotoxic properties. For instance, derivatives synthesized through the cyclization of chalcones with substituted benzyl hydrazides demonstrated substantial antimicrobial activities, with certain compounds showing high effectiveness in phytotoxic assays (Mumtaz et al., 2015). Additionally, other studies focusing on the synthesis of pyrazoline derivatives also reported good antimicrobial activity, suggesting the potential of these compounds in developing new antibacterial and antifungal agents (Kumar et al., 2012).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies demonstrate that these compounds effectively prevent corrosion, with efficiency increasing at higher concentrations. Such inhibitors work by forming a protective layer on the metal surface, adhering through both physical and chemical adsorption mechanisms (Yadav et al., 2015).
Anticancer Activity
Pyrazole and its derivatives have been evaluated for their anticancer properties. Synthesis and structural modification of these compounds have led to the identification of potential anticancer agents, with some exhibiting higher activity than standard drugs in preclinical models. This highlights the significance of pyrazole-based compounds in the search for new therapeutic options for cancer treatment (Hafez et al., 2016).
Future Directions
Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s due to their easy preparation and rich biological activity . Therefore, the future directions of research could involve the synthesis of novel derivatives and the exploration of their biological activities.
properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-18(13-21-25(15)17-8-4-3-5-9-17)20(26)24-11-6-7-16(14-24)19-10-12-23(2)22-19/h3-5,8-10,12-13,16H,6-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGEEVADHGEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)

![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)


![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)


![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)
